molecular formula C16H16N2O2S B2793969 (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone CAS No. 172869-39-5

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone

Cat. No.: B2793969
CAS No.: 172869-39-5
M. Wt: 300.38
InChI Key: OAKAOPJHCGHCPY-UHFFFAOYSA-N
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Description

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is a complex organic compound with the molecular formula C16H16N2O2S. It is known for its unique structure, which combines a thienoindole core with a morpholino group, making it a versatile compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (8-methyl-8H-thieno[2,3-b]indol-2-yl)(piperidino)methanone
  • (8-methyl-8H-thieno[2,3-b]indol-2-yl)(pyrrolidino)methanone
  • (8-methyl-8H-thieno[2,3-b]indol-2-yl)(azepano)methanone

Uniqueness

Compared to similar compounds, (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

(4-methylthieno[2,3-b]indol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-14(21-16(12)17)15(19)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKAOPJHCGHCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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